2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDWAEVSQZZGCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

This guide provides a comprehensive technical overview of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. This document will delve into the synthesis, physicochemical properties, and potential biological significance of this specific thioether derivative, offering valuable insights for researchers and drug development professionals.

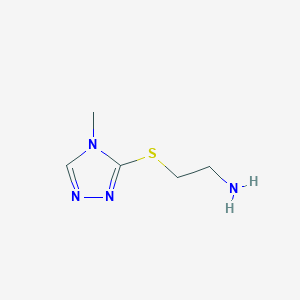

Introduction and Molecular Structure

This compound is a derivative of 4-methyl-4H-1,2,4-triazole-3-thiol, featuring an aminoethyl group attached to the sulfur atom. This modification can significantly influence the molecule's polarity, basicity, and pharmacokinetic profile compared to its thiol precursor. The structural framework, comprising a methylated 1,2,4-triazole ring linked to an ethanamine moiety via a thioether bridge, suggests potential for diverse biological interactions. The 1,2,4-triazole nucleus is known for its role in a variety of marketed drugs, hinting at the therapeutic potential of its derivatives.[1][2]

Molecular Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, we can predict these properties based on its structure and data from analogous compounds. These predictions are crucial for designing formulation strategies, predicting absorption, distribution, metabolism, and excretion (ADME) properties, and for developing analytical methods.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C5H10N4S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 158.23 g/mol | Influences diffusion, bioavailability, and formulation. |

| pKa | Amine: ~9.5, Triazole: ~2.5 | Affects solubility, ionization state at physiological pH, and receptor binding. The ethanamine moiety will be protonated at physiological pH. |

| logP | ~0.5 - 1.5 | Indicates the lipophilicity of the compound, which is critical for membrane permeability and ADME properties. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Crucial for formulation, administration, and bioavailability. The presence of the amine group enhances aqueous solubility, especially at acidic pH. |

| Melting Point (°C) | Not available | Important for solid-state characterization and formulation development. |

| Boiling Point (°C) | Not available | Relevant for purification and stability at high temperatures. |

Synthesis and Characterization

The synthesis of this compound can be readily achieved through the S-alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol. This is a common and efficient method for forming thioether linkages on this scaffold.[3][4]

Synthetic Protocol

A generalized and robust protocol for the synthesis is outlined below. The rationale behind this experimental design is to ensure a clean and efficient reaction, with straightforward purification.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Precursor Preparation: Begin with commercially available or synthesized 4-methyl-4H-1,2,4-triazole-3-thiol.[5]

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable polar aprotic solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a suitable base (1.1 equivalents), such as sodium ethoxide or potassium carbonate, to the solution to deprotonate the thiol, forming the more nucleophilic thiolate. The choice of a non-aqueous base minimizes side reactions.

-

Alkylation: To the stirred solution, add 2-chloroethylamine hydrochloride (1 equivalent) portion-wise. The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) to facilitate the nucleophilic substitution.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (inorganic salt) is present, it is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts and DMF.

-

Purification: The crude product is purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound is paramount and can be achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the triazole ring (a singlet around 3.6 ppm), the methylene groups of the ethanamine side chain (two triplets, one for the S-CH₂ around 3.2 ppm and one for the N-CH₂ around 2.9 ppm), and a broad singlet for the amine protons. The triazole ring proton will appear as a singlet at a lower field.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two methylene carbons, and the carbons of the triazole ring.[6][7]

Mass Spectrometry (MS):

-

Electron Ionization (EI) or Electrospray Ionization (ESI): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A likely fragmentation would involve the cleavage of the C-S bond, leading to fragments corresponding to the triazolethiol and the ethanamine moieties.[9][10]

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, C=N stretching of the triazole ring, and C-N stretching. The disappearance of the S-H stretching band from the starting material (around 2550 cm⁻¹) is a key indicator of successful S-alkylation.[7][11]

Potential Biological Activities and Applications

The 1,2,4-triazole nucleus is a cornerstone in the development of various therapeutic agents, and its derivatives are known to exhibit a wide range of pharmacological activities.[1][2][12][13]

Diagram 2: Potential Biological Activities

Caption: Potential pharmacological activities of the target compound.

-

Antifungal Activity: Many clinically used antifungal agents, such as fluconazole and itraconazole, are based on the triazole scaffold. The nitrogen atoms in the triazole ring are believed to coordinate with the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis in fungi.

-

Antibacterial Activity: Derivatives of 1,2,4-triazole have demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[14]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[15][16][17][18] The mechanisms of action are diverse and can involve the inhibition of kinases, tubulin polymerization, or other signaling pathways crucial for cancer cell proliferation.

-

Antiviral Activity: The triazole nucleus is also present in antiviral drugs like ribavirin.

The introduction of the ethanamine side chain can modulate the biological activity by altering the compound's solubility, ability to form hydrogen bonds, and overall steric and electronic profile.

Analytical Methodologies

For the quantitative analysis and quality control of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Diagram 3: Analytical Workflow

Caption: A typical workflow for the analytical determination of the compound.

A reverse-phase HPLC method using a C18 column would be a suitable starting point. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer to ensure good peak shape and resolution. Due to the presence of the triazole ring, UV detection at a wavelength around 210-254 nm should be effective. For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, and potential biological activities. The synthetic route via S-alkylation is straightforward and efficient. While experimental data for this specific molecule is limited, the information presented here, based on the well-established chemistry and pharmacology of 1,2,4-triazole derivatives, provides a solid foundation for future research and development endeavors in the fields of medicinal chemistry and drug discovery. Further investigation into its biological profile is warranted to fully elucidate its therapeutic potential.

References

-

Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. PubMed. [Link]

-

Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. ResearchGate. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[15][16][17]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]

-

Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. ResearchGate. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. PMC. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. [Link]

-

Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ResearchGate. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporizhzhia State Medical and Pharmaceutical University. [Link]

-

Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products. ResearchGate. [Link]

-

Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. PMC. [Link]

-

2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]

-

Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

-

Synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. eVNUIR. [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

-

A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. PubMed. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR [m.chemicalbook.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 15. Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 1,2,4-Triazole-3-thiol Derivatives in Medicinal Chemistry

Introduction: The Enduring Appeal of the 1,2,4-Triazole-3-thiol Core

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus, particularly its 3-thiol derivatives, stands out as a "privileged structure."[1] This five-membered heterocyclic ring, containing three nitrogen atoms and a reactive thiol group, possesses a unique combination of physicochemical properties that make it a cornerstone for the development of a wide array of therapeutic agents.[1] Its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] The tautomeric nature of the 1,2,4-triazole-3-thiol/thione system further adds to its versatility, allowing for diverse chemical modifications. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 1,2,4-triazole-3-thiol derivatives, offering a technical resource for researchers and professionals in drug discovery and development. These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4]

Synthetic Strategies: Building the 1,2,4-Triazole-3-thiol Scaffold

The construction of the 1,2,4-triazole-3-thiol core and its subsequent derivatization are crucial for exploring its therapeutic potential. Several synthetic routes have been established, with the most common approach involving the cyclization of thiosemicarbazide precursors.

General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

A widely employed method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[5] This versatile approach allows for the introduction of various substituents at the N-4 and C-5 positions, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [5]

-

Thiosemicarbazide Formation: A mixture of the appropriate acid hydrazide (e.g., phenylacetic acid hydrazide) and an isothiocyanate (e.g., cyclohexyl isothiocyanate) is refluxed in a suitable solvent such as ethanol to yield the corresponding thiosemicarbazide.

-

Cyclization: The purified thiosemicarbazide is then dissolved in an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, and refluxed. The basic conditions facilitate the intramolecular cyclization via dehydration to form the 1,2,4-triazole-3-thiol ring.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.

A visual representation of this common synthetic workflow is provided below.

Caption: Key anticancer mechanisms of 1,2,4-triazole-3-thiol derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended moieties.

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the triazole core can significantly influence activity. For instance, in some series, derivatives with halogen substitutions (e.g., chloro, bromo) on the phenyl ring have shown enhanced cytotoxicity. [6]* The N-4 Substituent: The substituent at the N-4 position of the triazole ring plays a crucial role in determining the biological activity. Aromatic or heteroaromatic rings at this position are often associated with potent anticancer effects.

-

The C-5 Substituent: The group at the C-5 position can be varied to modulate the compound's properties. For example, the introduction of a furan ring at this position has been explored in the synthesis of novel derivatives. [7]* S-alkylation: Derivatization of the thiol group at the C-3 position can lead to compounds with altered solubility and biological activity.

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines.

| Compound ID | R1 (at N-4) | R2 (at C-5) | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | 2,4-dichlorophenyl | 1-(6-methoxynaphthalen-2-yl)ethyl | MDA-MB-231 | 9.89 ± 2.4 | [8] |

| TP6 | 4-bromobenzyl (at S-3) | 3-pyridyl | B16F10 | 41.12 | [6] |

| 8c | 4-chlorophenyl | 4-fluorophenyl | Hela | <12 | [9] |

| 10d | 4-chlorophenyl | 4-methoxyphenyl | Hela | <12 | [9] |

| 12c | bis-triazole | bis-triazole | EAC | 0.55 | [10] |

| 12g | bis-triazole | bis-triazole | EAC | 0.62 | [10] |

| 17 | 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | MCF-7 | 0.31 | [11] | |

| 22 | 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | Caco-2 | 4.98 | [11] | |

| 25 | 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | MCF-7 | 4.46 | [11] |

Experimental Protocol: In Vitro Anticancer Screening using MTT Assay [9][6]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%). The cells are treated with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,2,4-triazole-3-thiol scaffold is also a fertile ground for the discovery of novel antimicrobial agents. [12]These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.

Mechanism of Action: Disrupting Microbial Integrity and Function

The antimicrobial action of these derivatives is believed to stem from their ability to interfere with essential microbial processes. While the exact mechanisms are not always fully elucidated, potential targets include:

-

Enzyme Inhibition: Similar to their anticancer activity, these compounds can inhibit microbial enzymes that are vital for survival. For example, they may target enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Metallo-β-Lactamase Inhibition: Some 1,2,4-triazole-3-thione derivatives have been shown to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. [13]By inhibiting these enzymes, the compounds can potentially restore the efficacy of existing antibiotics.

-

Disruption of Cell Membrane Integrity: The lipophilic character of some derivatives may allow them to interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial spectrum and potency of 1,2,4-triazole-3-thiol derivatives are influenced by their structural features.

-

Substituents on the Triazole Ring: The nature of the substituents at the N-4 and C-5 positions is critical. For example, the presence of a furan or benzyl group at the C-5 position has been investigated for its impact on antimicrobial activity. [7]* S-Substituted Derivatives: Alkylation or arylation of the thiol group can modulate the antimicrobial profile.

-

Hybrid Molecules: Combining the 1,2,4-triazole-3-thiol core with other known antimicrobial pharmacophores can lead to hybrid molecules with enhanced activity.

The following table presents the antimicrobial activity of selected 1,2,4-triazole-3-thiol derivatives.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 13 | Mycobacterium tuberculosis H37Rv | 6.25 (87% inhibition) | [12] |

| Compound 72 | S. aureus | - | [12] |

| Compound 72 | E. coli | - | [12] |

| Compound 73 | P. aeruginosa | - | [12] |

Anti-inflammatory and Analgesic Potential

Several derivatives of 1,2,4-triazole-3-thiol have demonstrated significant anti-inflammatory and analgesic properties. [2][3]Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. [4]Some derivatives may also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, further contributing to their anti-inflammatory profile.

Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives

The anti-inflammatory potency is influenced by the substituents on the triazole scaffold. For instance, the introduction of imidazolyl groups has been shown to yield compounds with significant analgesic and anti-inflammatory actions. [2]

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent biological activities provide a strong starting point for the development of novel therapeutic agents. The research highlighted in this guide underscores the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate rational drug design.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will aid in predicting the biological activity of novel derivatives and prioritizing synthetic efforts.

-

Optimization of Pharmacokinetic Properties: Further chemical modifications should be aimed at improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their drug-likeness.

-

Exploration of Novel Therapeutic Areas: The diverse biological activities of 1,2,4-triazole-3-thiol derivatives suggest that their therapeutic potential may extend beyond the areas already explored.

By leveraging the knowledge outlined in this guide and embracing a multidisciplinary approach, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Chemical Technology and Metallurgy, 59(3), 569-580. [Link]

-

Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 204-212. [Link]

-

Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17009. [Link]

-

Kravchenko, I., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-36. [Link]

-

Nadeem, H., et al. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 14(10), 1839-1845. [Link]

-

Kantminiene, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9435. [Link]

-

Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17009. [Link]

-

Abdellatif, K. R. A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

-

Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 124-130. [Link]

-

Purohit, P., et al. (2016). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. Der Pharma Chemica, 8(1), 223-231. [Link]

-

Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(4), 204-212. [Link]

-

Han, M. İ., et al. (2022). Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. New Journal of Chemistry, 46(13), 6036-6048. [Link]

-

Kantminiene, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9435. [Link]

-

Kumar, D., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 28(4), 657-664. [Link]

-

Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). * Zaporozhye Medical Journal*, 26(3), 392-399. [Link]

-

Sharma, A., & Kumar, V. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 20(12), 1087-1115. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. [Link]

-

Kantminiene, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. Pharmaceuticals, 15(8), 1001. [Link]

-

Chiscop, E., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Oncology Letters, 13(3), 1635-1642. [Link]

-

Singh, R. K., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(2-s), 154-167. [Link]

-

Ibrar, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32420-32434. [Link]

-

Ibrar, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32420-32434. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activities of Triazolyl Thioethanamine Derivatives

Introduction: The Synergy of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of novel drug design. The 1,2,4-triazole ring system stands out as a "privileged scaffold" due to its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[1] Its presence is a hallmark of numerous commercial drugs with a wide array of therapeutic applications.[1][2] When this potent nucleus is chemically linked via a flexible thioether (R-S-R') bridge to an ethanamine side chain, a class of molecules known as triazolyl thioethanamine derivatives is formed.

The introduction of the sulfur atom in a thioether linkage often enhances lipophilicity, which can improve a molecule's ability to cross cell membranes.[3] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and key evaluation methodologies for triazolyl thioethanamine derivatives, offering a technical resource for researchers engaged in the discovery of next-generation therapeutic agents.

Section 1: General Synthetic Strategies

The synthesis of triazolyl thioethanamine derivatives typically follows a logical and modular pathway. The process generally begins with the construction of a substituted 4H-1,2,4-triazole-3-thiol core. This is often achieved by the cyclization of a thiocarbohydrazide or a potassium dithiocarbazinate with hydrazine hydrate.[4] The resulting triazole-thiol, possessing a nucleophilic thiol group (-SH), serves as a versatile intermediate.

The crucial thioether linkage is then formed via a nucleophilic substitution reaction. The thiol is deprotonated with a suitable base to form a highly reactive thiolate anion, which subsequently attacks an electrophilic halo-ethanamine derivative (e.g., 2-chloro-N,N-dimethylethanamine). This reaction efficiently yields the target triazolyl thioethanamine scaffold. The diversity of this class of compounds can be readily expanded by varying the substituents on both the triazole ring and the ethanamine moiety.

Caption: General synthetic pathway for triazolyl thioethanamine derivatives.

Section 2: A Broad Spectrum of Biological Activity

The unique structural combination of a triazole ring, a thioether bridge, and an amine functional group endows these derivatives with a remarkable range of biological activities.

Antifungal Activity

The most extensively documented activity of triazole-containing compounds is their potent antifungal effect.[5] Triazolyl thioethanamine derivatives are no exception and often exhibit significant efficacy against a range of human and plant fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[5]

Mechanism of Action: The primary mechanism of action for triazole antifungals is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a member of the cytochrome P450 family and plays an indispensable role in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.[6][7] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its function.[8] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates.[7][9] The resulting compromised cell membrane integrity and fluidity ultimately lead to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[6][10]

Caption: Antifungal mechanism of action via CYP51 inhibition.

Antibacterial Activity

Numerous studies have reported that triazole thioether derivatives possess significant antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[11][12][13] The presence of the sulfur moiety and the overall lipophilicity of the molecule are thought to be key contributors to this activity.[3] Mechanistic studies suggest that these compounds can exert their antibacterial effects by increasing the permeability of the bacterial membrane, leading to leakage of essential intracellular components and disruption of cellular morphology.[13]

Anticancer Activity

The antiproliferative potential of triazolyl thioethanamine derivatives against various human cancer cell lines is an area of growing interest.[2] Cytotoxicity has been demonstrated against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, among others.[11][14][15] The mechanisms underlying their anticancer effects are often multifactorial, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which prevents cancer cells from dividing and proliferating.[14]

Antiviral Activity

The triazole scaffold is a component of several antiviral drugs, and its derivatives have shown promise against a wide range of viruses.[16][17] This includes activity against influenza virus, human immunodeficiency virus (HIV), and hepatitis viruses.[16][17][18] The specific mechanisms can vary, but they often involve the inhibition of critical viral enzymes or proteins, such as viral neuraminidase, which is essential for the release of new virus particles from infected cells.[19]

Section 3: Structure-Activity Relationship (SAR) Insights

The biological potency of triazolyl thioethanamine derivatives is highly dependent on their specific chemical structure. Key SAR observations from the literature include:

-

Aromatic Substituents: The nature and position of substituents on the aromatic ring attached to the triazole core significantly modulate activity. The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhances antifungal and antibacterial potency.[3][5] For instance, derivatives with 2,4-difluorophenyl or 3,4-dichlorobenzyl groups have shown particularly strong activity.[3][5]

-

Amine Substituents: The substitution pattern on the ethanamine nitrogen can influence both potency and selectivity. Different alkyl or aryl groups can affect the molecule's solubility, steric profile, and ability to form secondary interactions with the target protein.

-

Linker Length: While this guide focuses on thioethan amine, modifying the length of the alkyl chain between the sulfur and nitrogen atoms can impact the molecule's flexibility and optimal positioning within a binding pocket.

Section 4: Core Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a gold-standard technique for determining MIC values.[20][21]

Causality and Self-Validation: This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). It includes critical controls to validate the results: a sterility control (medium only) to check for contamination, a growth control (medium + inoculum) to ensure the microorganism is viable, and a positive control (a known antibiotic like Ciprofloxacin or Fluconazole) to confirm the assay is performing as expected. Two-fold serial dilutions ensure a precise determination of the inhibitory concentration.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[20] Dilute this suspension in the growth medium to the required final concentration (typically ~5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Also include a growth control well (inoculum, no compound) and a sterility control well (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[22]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nepjol.info [nepjol.info]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System [mdpi.com]

- 12. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. amhsr.org [amhsr.org]

- 16. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 19. mdpi.com [mdpi.com]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

Coordination geometry of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine metal complexes

Executive Summary

The ligand 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (hereafter referred to as L ) represents a critical class of hybrid donor ligands combining a rigid heteroaromatic core with a flexible aliphatic tail.[1] Its coordination chemistry is governed by the competition between the soft thioether sulfur , the borderline triazole nitrogen , and the hard primary amine nitrogen .[1]

This guide details the structural causality, synthesis, and characterization of transition metal complexes derived from L . It is designed for researchers aiming to exploit these complexes for their DNA-binding affinity and cytotoxic potential.[1]

Ligand Architecture & Synthesis Strategy

Structural Analysis

The ligand L functions primarily as a bidentate N,N-donor , forming stable six-membered chelate rings.[1] However, the presence of the thioether linkage introduces "hemilabile" character, allowing for structural isomerism depending on the metal ion's hardness (HSAB theory).[1]

-

Donor Site A (Triazole-N): The N2 nitrogen of the triazole ring.[1]

-

Donor Site B (Amine-N): The terminal primary amine (-NH₂).[1]

-

Bridge (Thioether-S): Acts as a flexible hinge; typically non-coordinating in mononuclear Cu(II)/Ni(II) species but active in Ag(I)/Hg(II) polymeric arrays.[1]

Validated Synthesis Protocol

The synthesis relies on the S-alkylation of the parent thione.[1] The use of a phase-transfer catalyst or strict pH control is required to prevent N-alkylation side products.[1]

Reagents:

-

4-Methyl-4H-1,2,4-triazole-3-thiol (Precursor A)[1]

-

2-Chloroethanamine hydrochloride (Precursor B)[1]

-

Potassium Hydroxide (KOH)[1]

-

Ethanol (Absolute)[1]

Protocol:

-

Deprotonation: Dissolve Precursor A (10 mmol) in EtOH (20 mL) containing KOH (20 mmol). Stir at room temperature for 30 min to generate the thiolate anion.

-

Addition: Add Precursor B (10 mmol) portion-wise to the stirring solution.

-

Reflux: Heat to reflux (78 °C) for 6-8 hours. Monitor via TLC (9:1 CHCl₃:MeOH).[1]

-

Isolation: Filter off KCl precipitate. Evaporate solvent.[1] Recrystallize the residue from EtOH/Ether.[1]

Visualization: Synthesis Pathway

Figure 1: S-alkylation pathway for ligand synthesis.[1][2] Note the specific requirement for basic conditions to neutralize the amine salt.

Coordination Geometry & Metal Interaction[1][3][4]

The geometry of the resulting complex is dictated by the metal ion's electronic configuration and the counter-anion.[1]

Copper(II) Complexes: Distorted Octahedral

Copper(II) (

-

Stoichiometry: [Cu(L)₂]X₂[1]

-

Binding Mode: The ligand coordinates in a bidentate N,N' fashion .[1]

-

Chelate Ring: A six-membered ring is formed involving the Triazole-N, C-S-C linkage, and Amine-N.[1]

-

Spectroscopic Signature: A broad d-d band around 600-650 nm (visible region).[1]

Nickel(II) Complexes: Octahedral vs. Square Planar[1]

-

Paramagnetic Octahedral: Formed with weak field anions (Cl⁻, NO₃⁻).[1] [Ni(L)₂(H₂O)₂]²⁺.[1]

-

Diamagnetic Square Planar: Formed with strong field anions or in the absence of axial coordination.[1] [Ni(L)₂]²⁺.[1]

Silver(I): Bridging Architectures

Unlike Cu(II), Ag(I) is a soft acid and has a high affinity for the thioether sulfur.[1] This often results in polynuclear coordination polymers where L acts as a tridentate N,S,N bridge.[1]

Visualization: Coordination Logic

Figure 2: Decision tree for coordination geometry based on Metal Ion Hardness (HSAB).

Structural Characterization Protocols

To validate the coordination mode, a multi-technique approach is mandatory.

Infrared Spectroscopy (FT-IR)

This is the primary rapid-screening tool.[1]

| Functional Group | Free Ligand (cm⁻¹) | Complex [M(L)₂] (cm⁻¹) | Interpretation |

| ν(NH₂) Asym | 3350 - 3380 | 3280 - 3310 | Red shift indicates coordination via Amine N. |

| ν(C=N) Triazole | 1590 - 1610 | 1570 - 1590 | Shift confirms Triazole N coordination.[1] |

| ν(C-S) | 680 - 700 | Unchanged | Indicates S is non-coordinating (in Cu/Ni/Zn).[1] |

| ν(M-N) | N/A | 450 - 500 | Appearance of new band confirms metal bond.[1] |

Electronic Spectroscopy (UV-Vis)[1]

-

Ligand Field Transitions:

X-Ray Diffraction (XRD) - The Gold Standard

For definitive proof, single crystals must be grown.[1]

-

Method: Slow evaporation of an ethanolic solution of the complex at room temperature.[1]

-

Key Parameter to Check: The bite angle (N-M-N).[1] For a 6-membered ring involving this ligand, the bite angle is typically near 88-92° , closer to the ideal octahedral 90° than the restricted 5-membered rings (which are often ~80°).[1]

Biological Implications[5][6]

Research indicates that triazole-thio-amine complexes exhibit enhanced biological activity compared to the free ligand, a phenomenon known as the Chelation Effect (Overtone's concept).[1]

Mechanism of Action[1]

-

Lipophilicity: Coordination reduces the polarity of the metal ion by delocalizing

-electrons over the chelate ring.[1] This increases lipophilicity, facilitating penetration through the lipid bilayer of bacterial or cancer cell membranes.[1] -

DNA Binding: The planar triazole ring allows for intercalation between DNA base pairs, while the metal center can induce oxidative cleavage via ROS (Reactive Oxygen Species) generation.[1]

Experimental Validation (Cytotoxicity)

-

Assay: MTT Assay against carcinoma cell lines (e.g., HeLa, MCF-7).

-

Control: Cisplatin (positive control) and Free Ligand (negative control).[1]

-

Expectation: The IC₅₀ value of the complex should be significantly lower (more potent) than the free ligand.

References

-

Alizadeh, R. et al. (2023).[1][3] "A new coordination polymer of Cd(II) with 4-methyl-1,2,4-triazole-3-thiol ligand: synthesis, characterization, crystal structure." Transition Metal Chemistry.

-

[Link]

-

-

Sumrra, S. H. et al. (2022).[1][3] "A review on the biomedical efficacy of transition metal triazole compounds." Journal of Coordination Chemistry.

-

Haddad, R. et al. (2013).[1] "Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol." SpringerPlus.[1]

-

[Link]

-

-

Aromí, G. et al. (2011).[1][3] "Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials."[1][3] Coordination Chemistry Reviews.

-

Singh, K. et al. (2018).[1] "Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes." Scholars Research Library.

-

[Link]

-

Sources

Electronic properties and DFT studies of 4-methyl-triazole derivatives

Electronic Properties and DFT Studies of 4-Methyl-Triazole Derivatives

Executive Summary

The triazole moiety—specifically the 4-methyl-substituted variants of 1,2,3-triazole and 1,2,4-triazole—represents a privileged scaffold in medicinal chemistry.[1] Its utility arises from its bioisosteric resemblance to amide bonds, high dipole moments, and capacity for hydrogen bonding.[2] However, the rational design of triazole-based therapeutics requires more than synthetic intuition; it demands a rigorous understanding of electronic structure.

This guide provides a comprehensive workflow for characterizing 4-methyl-triazole derivatives using Density Functional Theory (DFT). By correlating ab initio electronic descriptors (HOMO-LUMO gaps, Molecular Electrostatic Potential) with biological activity, researchers can predict reactivity and binding affinity prior to synthesis.

The Computational Framework: Theory & Selection

To accurately model the electronic properties of nitrogen-rich heterocycles, the choice of functional and basis set is critical. The high electron density on the nitrogen atoms requires diffuse functions to model lone-pair interactions correctly.

2.1 Functional Selection

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The industry standard for organic molecules. It provides an excellent balance between cost and accuracy for geometry optimization and vibrational frequencies.

-

CAM-B3LYP: Essential for studying Charge Transfer (CT) excitations. If your triazole derivative has a "push-pull" system (e.g., a donor attached to the triazole ring), use this long-range corrected functional.

-

ωB97X-D: Recommended if the derivative involves π-stacking (e.g., phenyl-substituted triazoles). This functional includes dispersion corrections that B3LYP lacks.

2.2 Basis Set Recommendations

-

Optimization: 6-31G(d,p) is sufficient for initial geometry convergence.

-

Electronic Properties: 6-311++G(d,p) is mandatory for final energy calculations. The ++ adds diffuse functions, crucial for describing the electron-rich nitrogen lone pairs and anionic states.

Electronic Descriptors & Biological Implications[3][4]

DFT allows us to extract quantitative descriptors that correlate with biological activity (QSAR).

3.1 Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical stability and reactivity of the molecule.

-

HOMO: Represents the electron-donating ability. In 4-methyl-triazoles, the HOMO is typically localized on the nitrogen atoms and the methyl group (hyperconjugation).

-

LUMO: Represents the electron-accepting ability. A lower LUMO energy implies the molecule is a "soft" electrophile, likely to react with nucleophilic residues in protein pockets (e.g., Cysteine, Serine).

3.2 Global Reactivity Descriptors

These parameters are derived directly from HOMO/LUMO energies (

| Descriptor | Symbol | Formula | Biological Significance |

| Chemical Potential | Indicates the direction of electron flow. Electrons flow from high | ||

| Chemical Hardness | "Hard" molecules are stable/unreactive. "Soft" molecules (low | ||

| Electrophilicity Index | Measures the stabilization energy when the system acquires an additional electronic charge. High |

3.3 Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution.[3]

-

Red Regions (Negative): Electron-rich. In 4-methyl-triazole, these are the N2/N3 nitrogens. These sites accept hydrogen bonds.[2][4][5][6]

-

Blue Regions (Positive): Electron-deficient. These sites act as hydrogen bond donors.

-

Application: If the receptor pocket is hydrophobic, you want to minimize the intensity of the Red/Blue regions. If the pocket is polar, you want to maximize them.

Standard Operating Procedure (SOP)

This protocol assumes the use of Gaussian 09/16, but the logic applies to ORCA or GAMESS.

Phase 1: Structure Preparation

-

Draw: Generate the 3D structure of the 4-methyl-triazole derivative.

-

Pre-optimize: Use a molecular mechanics force field (MMFF94) to clean the geometry.

-

Conformational Search: If the derivative has flexible side chains (e.g., alkyl linkers), perform a conformational scan to find the global minimum.

Phase 2: Geometry Optimization (DFT)

Route Section Example:

opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water,pcm)

-

opt : Optimizes bond lengths and angles to finding the stationary point.

-

freq : Calculates vibrational frequencies.[7] CRITICAL: Ensure there are no imaginary frequencies (negative values). An imaginary frequency implies you are at a transition state, not a minimum.

-

scrf : Solvation model. Use water for biological simulation or DMSO if comparing to NMR data.

Phase 3: Property Extraction

-

Check Log File: Verify "Stationary point found."

-

Extract Energies: Pull HOMO and LUMO values (in Hartrees) and convert to eV (

). -

Generate Surfaces: Create the MEP surface (isovalue = 0.0004 a.u.) to visualize binding sites.

Visualization of Workflows

5.1 The Computational Pipeline

This diagram outlines the decision-making process for a standard DFT study on triazoles.

Figure 1: Step-by-step computational workflow for characterizing triazole derivatives, ensuring geometric stability before property calculation.

5.2 Reactivity & Bioactivity Logic

How to translate raw DFT numbers into medicinal chemistry insights.

Figure 2: Logical pathway connecting electronic descriptors (FMO, MEP) to biological outcomes.

Experimental Validation

A DFT study is only as strong as its experimental grounding. You must validate your calculated model against physical data.

-

NMR Validation: Compare calculated isotropic shielding tensors (GIAO method) with experimental

H and -

X-Ray Crystallography: Compare calculated bond lengths (e.g., N1-N2 bond in triazole) with crystal data. The typical deviation should be < 0.02 Å.

-

UV-Vis: Calculate TD-DFT (Time-Dependent DFT) vertical excitation energies and compare

with experimental UV-Vis spectra to validate the electronic gap.

References

-

Benchmarking DFT Methods for 1,2,4-Triazoles. (2025). Scribd. Retrieved from [Link]

-

An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences. Retrieved from [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. (2024). ACS Omega. Retrieved from [Link]

-

Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives. (2024). Scientific Reports. Retrieved from [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. irjweb.com [irjweb.com]

- 4. Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 7. tandfonline.com [tandfonline.com]

Solubility profile of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine in organic solvents

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide range of therapeutic agents.[1][2] The compound this compound, a functionalized triazole, represents a class of molecules with significant potential in drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is a critical prerequisite for advancing any candidate compound through the development pipeline. Solubility directly influences formulation strategies, bioavailability, and ultimately, therapeutic efficacy.

This technical guide serves as a comprehensive framework for researchers, scientists, and drug development professionals tasked with characterizing the solubility profile of this compound. As specific experimental solubility data for this compound is not widely available in published literature, this document provides the theoretical grounding and detailed experimental protocols necessary to generate this crucial dataset. We will explore the structural basis for its predicted solubility, outline a robust methodology for its determination using the gold-standard saturation shake-flask method, and discuss the interpretation of the resulting data for pharmaceutical applications.

Theoretical Framework for Solubility Assessment

A molecule's solubility is dictated by its intermolecular interactions with the solvent.[3] The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4] This is governed by the balance of forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[5]

Structural Analysis of this compound

To predict the solubility behavior of the title compound, we must first dissect its molecular structure:

-

4-Methyl-4H-1,2,4-triazole Ring: This heterocyclic core contains three nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor.

-

Thioether Linkage (-S-): The thioether group is less polar than an ether but contributes to the molecule's overall flexibility.

-

Ethanamine Chain (-CH₂CH₂NH₂): The ethyl chain is a non-polar hydrocarbon component, while the terminal primary amine (-NH₂) is highly polar and a strong hydrogen bond donor and acceptor. This amine group also introduces basicity, meaning its protonation state and solubility can be significantly influenced by pH.

The presence of both polar (triazole, amine) and non-polar (ethyl, methyl) regions suggests that the molecule is amphiphilic to some degree. Its solubility will therefore be highly dependent on the specific nature of the organic solvent.

Predicting Behavior in Common Organic Solvents

Based on the structural analysis, we can form initial hypotheses:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the triazole nitrogens and the primary amine. High solubility is anticipated in these solvents.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can interact favorably with the polar regions of the molecule but cannot donate hydrogen bonds. Good to moderate solubility is expected. Notably, related complex triazole structures have been successfully recrystallized from DMF.[7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The dominant polar functional groups of the molecule are unlikely to interact favorably with non-polar solvents. Therefore, poor solubility is predicted in this class of solvents.[4]

A Validated Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The saturation shake-flask method is the reference standard for determining thermodynamic (equilibrium) solubility, providing the most accurate and reliable data for regulatory and formulation purposes.[8][9]

Rationale for the Shake-Flask Method

This method is chosen because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is crucial as kinetic or high-throughput methods can sometimes overestimate solubility by failing to account for the most stable, and typically least soluble, crystalline form of the compound.[10] A key component of this protocol's trustworthiness is the post-experiment analysis of the residual solid to confirm that no phase change (e.g., conversion to a different polymorph or a solvate) has occurred.[9]

Experimental Workflow

The following diagram outlines the comprehensive workflow for determining the solubility of this compound.

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (e.g., set to 37 ± 1 °C)

-

Calibrated positive displacement pipette

-

Centrifuge

-

Syringes and low-binding syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) instrument

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. Ensure the amount is sufficient to maintain a suspension throughout the experiment but not so much that it alters the solvent properties.[8] For example, add ~10 mg of the compound to each vial.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 37 °C for pharmaceutical relevance).[9] Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study is recommended.

-

Sample Separation:

-

Remove vials from the shaker and allow them to stand undisturbed for a short period to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, avoiding disturbance of the solid residue.

-

Centrifuge the aliquot to pellet any suspended fine particles.

-

Filter the resulting supernatant through a chemically compatible, low-binding syringe filter to obtain a clear, particle-free solution.[9]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the filtered sample using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.[8]

-

-

Solid-State Validation:

-

After sampling, recover the remaining solid residue from the vials.

-

Dry the solid under vacuum.

-

Analyze the residue using XRPD, DSC, or FTIR to confirm that the solid form has not changed during the experiment.[9] This step is critical to ensure the measured solubility corresponds to the initial solid form.

-

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents. The results should be reported as an average of at least triplicate measurements, along with the standard deviation.

Illustrative Solubility Data Table

Since experimental data is not available, the following table is provided for illustrative purposes only. It demonstrates how the results of the described protocol should be organized.

| Solvent Class | Solvent | Predicted Polarity Index | Illustrative Solubility (mg/mL) at 37 °C |

| Polar Protic | Methanol | 5.1 | > 100 |

| Ethanol | 4.3 | 50 - 100 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

| Acetonitrile | 5.8 | 10 - 25 | |

| Non-Polar | Dichloromethane | 3.1 | 1 - 5 |

| Toluene | 2.4 | < 0.1 | |

| n-Hexane | 0.1 | < 0.01 |

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Implications for Drug Development

The obtained solubility profile provides critical insights for subsequent development activities:

-

High solubility in polar protic solvents like ethanol suggests feasibility for simple oral liquid formulations.

-

Good solubility in solvents like DMSO is advantageous for in vitro screening assays and stock solution preparation.

-

Poor solubility in non-polar solvents indicates that lipid-based formulations might require significant solubilizing excipients.

-

The data informs the selection of appropriate solvent systems for purification, crystallization, and the manufacturing of the active pharmaceutical ingredient (API).

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in pharmaceutical development. While no public data currently exists, a systematic approach grounded in the theoretical understanding of its molecular structure and executed via the robust saturation shake-flask method can reliably generate this essential information. The detailed protocol and validation checks described in this guide provide a self-validating framework for researchers to produce high-quality, trustworthy data. This data is indispensable for making informed decisions in formulation, preclinical testing, and process chemistry, ultimately paving the way for the successful development of new therapeutic agents.

References

- Fiveable. (2025, September 15). Solubility in organic solvents Definition - Organic Chemistry II Key Term.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Raytor. (2026, January 22).

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- World Health Organization (WHO).

- American Pharmaceutical Review. (2013, April 2).

- PubMed. (2018, February 6).

- Khan Academy. Solubility of organic compounds (video).

- BYJU'S. Factors Affecting Solubility.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- MDPI. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine.

- Gotsulya, A. et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Marmara Pharmaceutical Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Erişim Engellendi [dspace.ankara.edu.tr]

- 3. byjus.com [byjus.com]

- 4. Khan Academy [khanacademy.org]

- 5. fiveable.me [fiveable.me]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. raytor.com [raytor.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Convergence of Click Chemistries: A Technical Guide to Triazole-Thioether Linked Amines

Executive Summary

The integration of 1,2,3-triazole and thioether motifs into a single amine-linked scaffold represents a sophisticated evolution in linker chemistry. This architecture combines the rigid, bioisosteric properties of the triazole ring (mimicking amide bonds) with the metabolic flexibility and nucleophilic nature of thioethers. Primarily utilized in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design, and bioconjugation , this hybrid class allows for orthogonal functionalization—enabling researchers to "click" distinct molecular modules together with high precision.

This guide details the historical emergence, structural rationale, and validated synthetic protocols for triazole-thioether linked amines, providing a roadmap for their application in modern drug development.

Historical Evolution: From Huisgen to Orthogonal Assembly

The discovery of triazole-thioether linked amines is not a singular event but the convergence of two distinct "Click Chemistry" revolutions.

The Triazole Era (2002)

While 1,2,3-triazoles were described by Huisgen in the 1960s via thermal cycloaddition, the field was revolutionized in 2002 when Sharpless and Meldal independently discovered the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allowed for the regioselective synthesis of 1,4-disubstituted triazoles under mild conditions, establishing the triazole as a premier peptidomimetic linker.

The Thiol-Ene Renaissance (Mid-2000s)

Parallel to the CuAAC explosion, the radical-mediated thiol-ene reaction (hydrothiolation of C=C bonds) gained prominence as a metal-free "click" reaction. Its high yield and tolerance for aqueous environments made it ideal for bioconjugation.

The Convergence (2010–Present)

Researchers recognized that combining these two distinct "click" methodologies allowed for orthogonal assembly . A central amine scaffold could be functionalized sequentially: first via a copper-catalyzed reaction (triazole formation) and second via a sulfur-based nucleophilic or radical attack (thioether formation).[1] This led to the development of Triazole-Thioether Linked Amines , a scaffold now critical in designing multi-targeted ligands and antibody-drug conjugates (ADCs).

Structural Logic & Causality

Why combine a Triazole with a Thioether? The choice is driven by specific physicochemical requirements in drug design:

| Feature | 1,2,3-Triazole | Thioether (Sulfide) | Hybrid Synergy |

| Geometry | Rigid, Planar | Flexible (C-S-C angle ~90°) | Balances structural integrity with induced-fit capability. |

| Electronics | Strong Dipole (~5 D), H-bond Acceptor | Polarizable, Nucleophilic | Creates unique electronic environments for binding pockets. |

| Metabolism | Highly Stable (Oxidatively inert) | Susceptible to oxidation (Sulfoxide/Sulfone) | Thioether acts as a "metabolic handle" or prodrug trigger. |

| Synthesis | CuAAC (Catalytic) | Nucleophilic Substitution / Thiol-Ene | Allows orthogonal, stepwise library generation. |

Diagram 1: Orthogonal Assembly Logic

The following diagram illustrates the logical flow of synthesizing these hybrid linkers, highlighting the orthogonality of the reactive groups.

Caption: Sequential assembly strategy utilizing the chemical orthogonality of alkyne and halide/alkene functionalities.

Validated Experimental Protocols

The following protocols are synthesized from high-impact literature (see References 1, 3) and optimized for reproducibility.

Method A: Synthesis of Thioether-Amide Linked 1,2,3-Triazoles

This protocol describes the synthesis of a scaffold where the thioether is pre-installed on the alkyne, followed by triazole formation. This is preferred when the thioether moiety is sensitive to alkylation conditions.

Target Molecule: 1-(2-(Arylthio)ethyl)-4-substituted-1,2,3-triazole derivative.

Reagents & Equipment[2][3]

-

Azide Component: 2-Azido-N-substituted acetamide (1.0 equiv)

-

Alkyne Component: Aryl(prop-2-yn-1-yl)sulfane (1.0 equiv)

-

Catalyst: CuSO₄·5H₂O (5 mol%)

-

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent: DMF/Water (8:2 ratio) - Critical for solubilizing the copper complex.

-

Purification: Column Chromatography (Ethyl Acetate/Hexane).

Step-by-Step Methodology

-

Preparation of "Click" Cocktail:

-

Dissolve the Aryl(prop-2-yn-1-yl)sulfane (thioether alkyne) and 2-Azido-N-substituted acetamide in DMF (5 mL per mmol).

-

Note: The thioether linkage is stable under these Cu(I) conditions, unlike oxidative conditions.

-

-

Catalyst Activation:

-

Prepare a fresh aqueous solution of CuSO₄·5H₂O and Sodium Ascorbate.

-

Add the ascorbate solution to the copper solution (color changes from blue to yellow/orange indicating Cu(I) generation).

-

Immediately add this mixture to the reaction vessel.

-

-

Reaction:

-

Stir vigorously at room temperature for 6–12 hours.

-

Monitoring: Use TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the azide spot (checking with triphenylphosphine stain if necessary).